Quantitative Advantage in UGT1A1 Inhibition: Epimagnolin A is a 5- to 7-Fold More Potent Inhibitor Than Magnolin, Fargesin, Eudesmin, and Yangambin
In a direct head-to-head comparison of five tetrahydrofurofuranoid lignans, Epimagnolin A demonstrated a UGT1A1 Ki of 3.6 μM, which is 7.1-fold lower than magnolin (Ki = 26.0 μM), 7.0-fold lower than fargesin (Ki = 25.3 μM), 7.1-fold lower than eudesmin (Ki = 25.7 μM), and 4.8-fold lower than yangambin (Ki = 17.1 μM) [1]. This inhibition was noncompetitive and specific to UGT1A1 and UGT1A3, with negligible effects on UGT1A4, UGT1A6, UGT1A9, and UGT2B7 at 200 μM [2].
| Evidence Dimension | UGT1A1 inhibition constant (Ki) |
|---|---|
| Target Compound Data | 3.6 μM (noncompetitive inhibition) |
| Comparator Or Baseline | Magnolin (26.0 μM), Fargesin (25.3 μM), Eudesmin (25.7 μM), Yangambin (17.1 μM) |
| Quantified Difference | 5- to 7-fold lower Ki (higher inhibitory potency) |
| Conditions | Pooled human liver microsomes, SN38 glucuronidation as probe substrate, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis |
Why This Matters
The substantially lower Ki value directly translates to a higher potential for clinically relevant drug-drug interactions with UGT1A1 substrates (e.g., irinotecan), a critical safety consideration that would be missed if a less potent analog like magnolin or eudesmin were substituted in an experimental setting.
- [1] Park R, Park EJ, Cho YY, Lee JY, Kang HC, Song IS, Lee HS. Tetrahydrofurofuranoid Lignans, Eudesmin, Fargesin, Epimagnolin A, Magnolin, and Yangambin Inhibit UDP-Glucuronosyltransferase 1A1 and 1A3 Activities in Human Liver Microsomes. Pharmaceutics. 2021;13(2):187. View Source
- [2] Park R, Park EJ, Cho YY, Lee JY, Kang HC, Song IS, Lee HS. Tetrahydrofurofuranoid Lignans, Eudesmin, Fargesin, Epimagnolin A, Magnolin, and Yangambin Inhibit UDP-Glucuronosyltransferase 1A1 and 1A3 Activities in Human Liver Microsomes. Pharmaceutics. 2021;13(2):187. View Source
